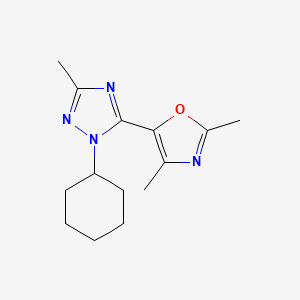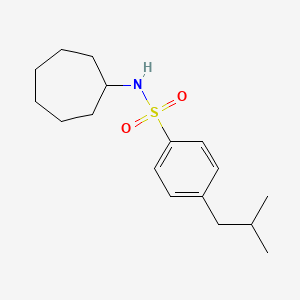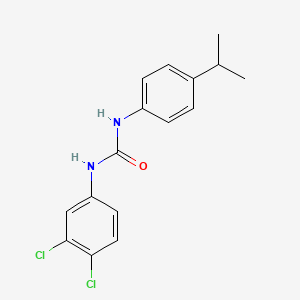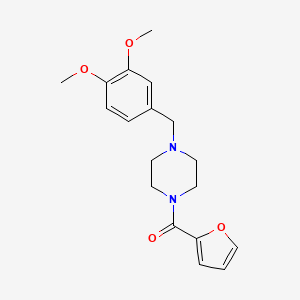
5-benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of triazine derivatives typically involves condensation reactions with various starting materials such as aromatic amines, thiourea, and formaldehyde. A notable synthesis approach for similar compounds includes one-step procedures from readily available starting materials, offering a straightforward and efficient route to these types of compounds with good yields (Zhang, Wang, & Zhang, 2012).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by X-ray diffraction methods, revealing details about dihedral angles, supramolecular interactions, and stabilization mechanisms within the crystal structure. For example, studies on similar compounds have shown the importance of weak hydrogen bonds and C–H???π interactions in forming a three-dimensional network that stabilizes the crystal structure (Xu et al., 2006).
Chemical Reactions and Properties
Triazine derivatives participate in various chemical reactions, including nucleophilic aromatic substitution and metal-catalyzed (Pd, Cu) reactions, leading to a range of functional derivatives. These reactions underscore the versatility and reactivity of triazine rings, which can be modified to introduce different substituents affecting the compound's properties and potential applications (Bodzioch et al., 2019).
Physical Properties Analysis
The physical properties of triazine derivatives, including melting points, solubility, and crystal packing, can be significantly influenced by the nature of substituents on the triazine ring. The molecular and crystal structure analyses provide insights into how these properties are affected by molecular interactions and the geometric arrangement of molecules in the solid state.
Chemical Properties Analysis
The chemical properties of triazine derivatives, such as reactivity, stability, and interaction with various reagents, are crucial for understanding their behavior in different chemical environments. These properties are determined by the electronic effects of substituents on the triazine ring, which can be investigated through spectroscopic methods and density functional theory calculations. Such studies reveal the impact of substituents on the electronic structure and how this influences the compound's chemical behavior (Bodzioch et al., 2019).
Safety and Hazards
Future Directions
The future directions for research on “5-benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields such as medicinal chemistry. Given the promising results shown by related compounds, it would be interesting to investigate the potential of “this compound” in these areas .
properties
IUPAC Name |
5-benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-14-7-5-6-10-16(14)20-13-19(12-18-17(20)21)11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGXVFACNPPPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5624103.png)

![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B5624136.png)
![2-methyl-8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5624157.png)
![(1S*,5R*)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5624174.png)


![8-(1,3-benzodioxol-5-ylcarbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5624191.png)
![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5624204.png)

![7-fluoro-2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-4-methylquinoline](/img/structure/B5624214.png)

![N-ethyl-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5624221.png)
![4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5624233.png)